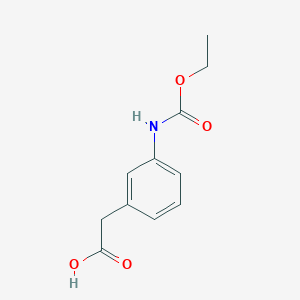

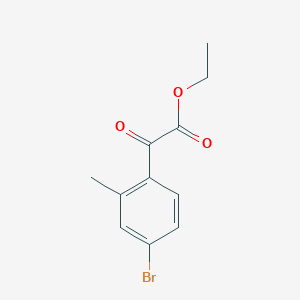

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

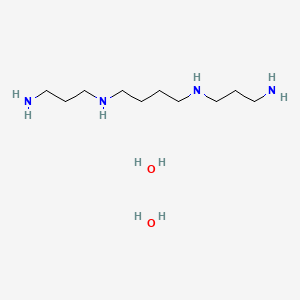

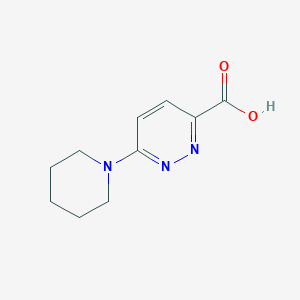

The compound "6-(Piperidin-1-yl)pyridazine-3-carboxylic acid" is a heterocyclic compound that features both a piperidine and a pyridazine ring. The presence of the carboxylic acid group suggests potential for hydrogen bonding and an ability to participate in various chemical reactions. This compound is structurally related to other heterocyclic compounds that have been studied for their supramolecular synthons, biological activity, and potential use in crystal engineering strategies .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves strategies such as radical oxidative annulation, as seen in the synthesis of substituted indolizines from pyridin-2-yl acetate derivatives and α,β-unsaturated carboxylic acids . Additionally, the synthesis of benzoylpiperidine analogs, which are structurally similar to the compound , has been optimized to yield compounds with strong inhibitory activity and desirable pharmacokinetic properties . The synthesis of pyridazine derivatives can also be achieved using microwave-assisted synthesis, which can significantly accelerate the reaction process . Furthermore, piperidine has been used as an organocatalyst in the synthesis of pyrano[2,3-c]pyridazine derivatives, indicating its versatility in catalyzing the formation of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrazinecarboxylic acids, has been analyzed using X-ray crystallography. These analyses reveal the presence of supramolecular synthons formed by hydrogen bonds, which are crucial for self-assembly in crystal structures . The crystal structure of a similar compound, 3,6-bis(pyridin-2-yl)pyrazine-2,5-dicarboxylic acid, has been studied, providing insights into the conformation of the pyrazine ring and the orientation of the pyridine rings . These structural analyses are essential for understanding the molecular features that govern the formation of supramolecular architectures.

Chemical Reactions Analysis

The compound "6-(Piperidin-1-yl)pyridazine-3-carboxylic acid" is likely to undergo various chemical reactions due to the presence of reactive functional groups. For instance, the carboxylic acid group can participate in decarboxylation reactions, as seen in the synthesis of indolizines . The piperidine moiety can be involved in reactions such as hydrogenation, as demonstrated in the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives . Additionally, the pyridazine ring can undergo cycloaddition reactions, which can be facilitated by microwave-assisted synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "6-(Piperidin-1-yl)pyridazine-3-carboxylic acid" can be inferred from related compounds. For example, the solubility and crystallization behavior of pyrazinecarboxylic acids can be influenced by the formation of zwitterions and the presence of solvates . The compound's acidity, reactivity, and potential for forming hydrogen bonds are also important properties that can be deduced from the presence of the carboxylic acid group . The piperidine ring's basicity and the pyridazine ring's electronic properties can further contribute to the compound's overall chemical behavior .

Wissenschaftliche Forschungsanwendungen

1. Stearoyl-CoA Desaturase-1 Inhibitors

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid derivatives have been identified as potent stearoyl-CoA desaturase-1 (SCD-1) inhibitors. These compounds demonstrate significant inhibitory activity against both human and murine SCD-1, which has implications in lipid metabolism and related diseases. A study showed that one such compound exhibited plasma triglyceride-lowering effects in Zucker fatty rats after oral administration (Uto et al., 2010).

2. Eosinophil Infiltration Inhibitors with Antihistaminic Activity

Compounds related to 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid have shown potential as eosinophil infiltration inhibitors with antihistaminic activity. These compounds, when modified with specific groups, exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. This research is relevant for developing treatments for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

3. Potential Nicotinic Acetylcholine Receptor Agonists

The synthesis of anabasine analogues with a pyridazine moiety, related to 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid, has been explored. These compounds could potentially act as nicotinic acetylcholine receptor agonists, which is significant in the context of neurological research and treatment (Stehl et al., 2002).

4. Corrosion Inhibition in Mild Steel

6-Substituted 3-chloropyridazine derivatives, including those with a piperidine moiety, have been studied for their potential in protecting mild steel surfaces. These compounds showed efficacy in inhibiting corrosion in mild steel, suggesting their utility in materials science and industrial applications (Olasunkanmi et al., 2018).

5. Adhesion Molecule Inhibitors

Piperidine carboxylic acid derivatives of pyrazino benzothiazines, closely related to the structure of 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid, have been evaluated for their inhibitory activity on adhesion molecules. These compounds have shown potential as therapeutic agents for inflammatory diseases due to their ability to inhibit neutrophil migration and leukocyte accumulation (Kaneko et al., 2004).

Eigenschaften

IUPAC Name |

6-piperidin-1-ylpyridazine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUNLKPJZNOYJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610157 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

CAS RN |

914637-38-0 |

Source

|

| Record name | 6-(Piperidin-1-yl)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethyl 1,4,6,7-tetrahydropyrano[4,3-C]pyrazole-3-carboxylate](/img/structure/B1321082.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

![2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B1321090.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)